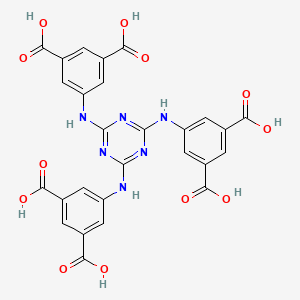

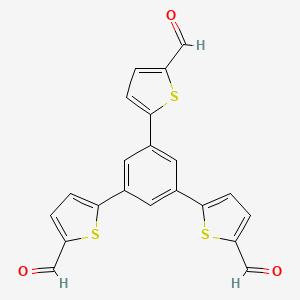

5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid

Overview

Description

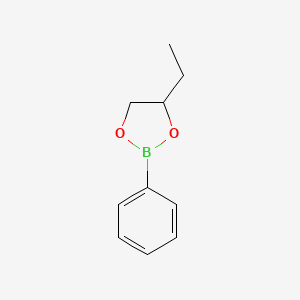

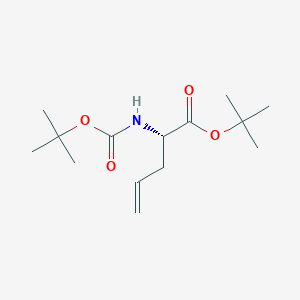

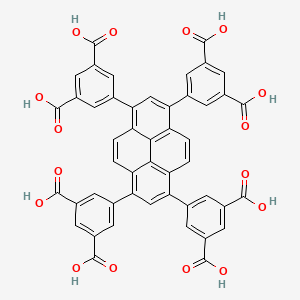

5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid is a useful research compound. Its molecular formula is C27H18N6O12 and its molecular weight is 618.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cd-MOFs with 5-substituted isophthalic acid exhibit structural diversity, synergistic effects, and highly selective luminescence sensing for Fe3+ detection, which is crucial in analytical chemistry (Qing Liu et al., 2020).

Triazine derivatives are employed in medicinal chemistry, herbicides, polymer chemistry, and as powerful chelating agents, demonstrating their versatility in various fields (Giampaolo Giacomelli & A. Porcheddu, 2008).

Some triazine derivatives show promising inhibitory activity against human cancer cell lines and good localization at tumor sites in solid tumor-bearing mice, indicating their potential in cancer therapy (M. A. Motaleb et al., 2018).

Coordination polymers with modified isophthalic acid, including derivatives of triazine, show structural diversity and catalytic properties, which can be applied in catalysis and material science (Jian-Yong Zhang et al., 2017).

Tris-triazole derivatives exhibit significant antibacterial activities against both gram-negative and gram-positive strains of bacteria, highlighting their importance in developing new antibacterial agents (S. Ghorbani et al., 2021).

Some complexes with triazine-based ligands possess potential semiconductor and dye degradation properties, potentially being applied in chemical semiconductors and environmental protection (S. Wei et al., 2015).

Ln-MOFs with window-shaped channels based on triazine tricarboxylic acid efficiently capture cationic dyes and iodine, indicating their utility in environmental cleanup and chemical engineering (Yue Zhao et al., 2021).

A triazine hexacarboxylic metal–organic skeleton material has been developed as a multifunctional sensor to selectively detect colchicine, anions, Fe3+, and nitro compounds, showing its application in analytical sensing (Yao-Nan Xiao et al., 2021).

Triazine derivatives act as excellent organic inhibitors for steel corrosion in hydrochloric acid solution, with corrosion protection reaching up to 98% at 250 ppm, which is significant in materials science and corrosion engineering (A. El‐Faham et al., 2016).

properties

IUPAC Name |

5-[[4,6-bis(3,5-dicarboxyanilino)-1,3,5-triazin-2-yl]amino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N6O12/c34-19(35)10-1-11(20(36)37)5-16(4-10)28-25-31-26(29-17-6-12(21(38)39)2-13(7-17)22(40)41)33-27(32-25)30-18-8-14(23(42)43)3-15(9-18)24(44)45/h1-9H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H3,28,29,30,31,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLQCTZKYCWGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NC2=NC(=NC(=N2)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5',5''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triisophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)

![3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)